molecular formula C9H7N3O2 B2927593 8-Nitroquinolin-3-amine CAS No. 73868-15-2

8-Nitroquinolin-3-amine

Cat. No.: B2927593
CAS No.: 73868-15-2
M. Wt: 189.174
InChI Key: FSRWHNLTQBQFHI-UHFFFAOYSA-N
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Description

8-Nitroquinolin-3-amine is a nitrogen-containing heterocyclic compound with the molecular formula C9H7N3O2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 8-Nitroquinolin-3-amine can be achieved through several methods. One common approach involves the nitration of quinolin-3-amine. This process typically uses nitric acid as the nitrating agent under controlled conditions to introduce the nitro group at the 8-position of the quinoline ring . Another method involves the reduction of 8-nitroquinoline, which can be achieved using reducing agents such as stannous chloride in ethanol .

Industrial production methods for this compound may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. These methods are optimized for yield and efficiency to meet the demands of various applications .

Chemical Reactions Analysis

8-Nitroquinolin-3-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, stannous chloride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 8-Nitroquinolin-3-amine involves its interaction with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the quinoline ring can intercalate with DNA, disrupting its structure and function . These interactions contribute to the compound’s biological activities, including its antimicrobial and anticancer effects .

Properties

IUPAC Name

8-nitroquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c10-7-4-6-2-1-3-8(12(13)14)9(6)11-5-7/h1-5H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRWHNLTQBQFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN=C2C(=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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